5-(1,3-二氧六环-2-基)-2-噻吩基十二烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

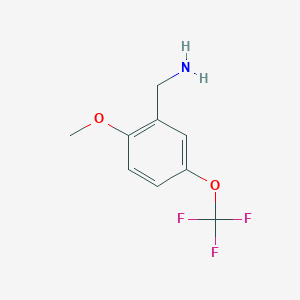

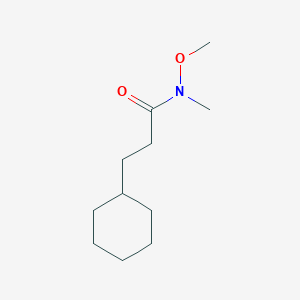

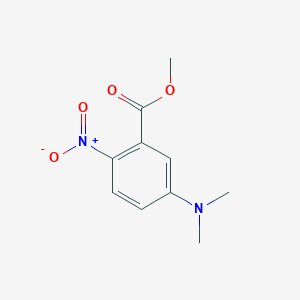

“5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone” is a complex organic compound. It contains a 1,3-dioxolane ring, which is a heterocyclic acetal . The compound also includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .

Synthesis Analysis

The synthesis of such compounds often involves the use of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The reaction proceeds via the generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine . The stereoselective trapping of the cation intermediate with silyl enol ether completes the formation of the dioxolane product .Molecular Structure Analysis

The molecular structure of similar compounds, such as Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate, has been reported. It has a molecular formula of C14H20O4S and an average mass of 284.371 Da .Chemical Reactions Analysis

Esters, which are related compounds, undergo hydrolysis, a reaction that is catalyzed by either an acid or a base . This reaction involves the replacement of the alkoxy (OR′) group of an ester by another group .Physical And Chemical Properties Analysis

1,3-Dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . They offer stability against all types of nucleophiles and bases .科学研究应用

催化合成

5-(1,3-二氧六环-2-基)-2-噻吩基十二烷酮及其衍生物已被研究其在催化合成中的潜力。Zatorski和Wierzchowski(1991)关于沸石催化合成的研究从苯乙烯氧化物和脂肪族酮中1,3-二氧六环表明了这些化合物在催化中的作用。他们发现扩散和酸度等因素会影响1,3-二氧六环的产率,1,3-二氧六环在结构上与所讨论的化合物相关 (Zatorski & Wierzchowski, 1991).

抗氧化剂评估

Althagafi(2022)研究了噻吩酮的新衍生物,包括在结构上类似于5-(1,3-二氧六环-2-基)-2-噻吩基十二烷酮的化合物,以了解其抗氧化性能。这些酮在抗氧化活性中表现出显着的抑制作用,表明在需要抗氧化能力的领域具有潜在应用 (Althagafi, 2022).

非均相催化缩合

Deutsch、Martin和Lieske(2007)关于甘油与醛和酮酸催化缩合形成1,3-二氧六环等化合物,突出了此类结构在生产潜在的新型平台化学品中的相关性,包括衍生自可再生材料的那些 (Deutsch, Martin, & Lieske, 2007).

化学反应性和合成

与关注化合物在结构上相关的1,3-二氧六环的合成和反应性已在各种研究中得到探索。Adams、Barnard和Brosius(1999)通过将酮添加到环氧化物中证明了1,3-二氧六环的制备,这表明了合成相关化合物的潜在途径 (Adams, Barnard, & Brosius, 1999).

在芳香族化合物合成中的应用

芳香族酮与1,3-二氧六环等化合物的反应研究揭示了5-(1,3-二氧六环-2-基)-2-噻吩基十二烷酮在合成复杂芳香族结构中的潜在应用。Upadhyaya和Bauer(1992)研究了涉及芳香族酮的反应,这可以为涉及所讨论化合物的类似反应提供见解 (Upadhyaya & Bauer, 1992).

羰基化合物的保护

如Hassner、Bandi和Panchgalle(2012)所证明的,1,3-二氧六环用于保护羰基化合物。这项研究可能表明5-(1,3-二氧六环-2-基)-2-噻吩基十二烷酮在保护敏感化学基团中具有类似的应用 (Hassner, Bandi, & Panchgalle, 2012).

手性化合物的合成

Crawley和Briggs(1995)描述了1,3-二氧六环作为手性抑制剂的用途,这表明结构上相关的化合物(如5-(1,3-二氧六环-2-基)-2-噻吩基十二烷酮)在手性合成中的潜力,以及在各种化学过程中的抑制剂 (Crawley & Briggs, 1995).

未来方向

Recent research has shown that stereoselective formation of substituted 1,3-dioxolanes can be achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether . This opens up new possibilities for the synthesis of complex organic compounds, including “5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone”. Future research may focus on optimizing these synthesis methods and exploring the potential applications of these compounds.

属性

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]tridecan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)18-13-14-19(24-18)20-22-15-16-23-20/h13-14,20H,2-12,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSVSNIJQLEDSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641882 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]tridecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone | |

CAS RN |

898772-02-6 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-tridecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]tridecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)

![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)